[1-(Aminomethyl)-3-ethylcyclopentyl]methanol [1-(Aminomethyl)-3-ethylcyclopentyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647737
InChI: InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

[1-(Aminomethyl)-3-ethylcyclopentyl]methanol

CAS No.:

Cat. No.: VC17647737

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)-3-ethylcyclopentyl]methanol -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name [1-(aminomethyl)-3-ethylcyclopentyl]methanol
Standard InChI InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3
Standard InChI Key TYLQYTZPWXDBET-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(C1)(CN)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol . Its SMILES notation (OCC1(CN)CC(CC)CC1) clarifies the spatial arrangement: a cyclopentane ring bearing an aminomethyl (-CH₂NH₂) group at position 1, a methanol (-CH₂OH) group at position 1, and an ethyl (-CH₂CH₃) substituent at position 3 (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1517202-00-4
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
SMILESOCC1(CN)CC(CC)CC1
MDL NumberMFCD21804831

Physicochemical Properties

Stability and Reactivity

Table 2: Storage and Handling Guidelines

ParameterRecommendation
Storage TemperatureRoom temperature (20–25°C)
Light SensitivityProtect from sunlight
Moisture ControlStore in airtight containers
IncompatibilitiesStrong oxidizers, acids

Solubility and Partitioning

Though experimental logP (octanol-water partition coefficient) values are unavailable, the compound’s structure suggests moderate lipophilicity due to the cyclopentane and ethyl groups, balanced by the polar amine and alcohol moieties. This balance may facilitate membrane permeability in biological systems, a trait advantageous for drug candidates .

Synthesis and Manufacturing

Synthetic Routes

  • Ring-Closing Metathesis: Formation of the cyclopentane core using Grubbs catalysts.

  • Functionalization: Sequential introduction of the ethyl, aminomethyl, and methanol groups via alkylation, reductive amination, and oxidation-reduction steps.

  • Purification: Chromatographic techniques to isolate the desired product from stereoisomeric or regioisomeric byproducts .

Industrial-Scale Production

Exposure RouteResponse Protocol
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ContactRinse cautiously with water for 15 minutes .
IngestionDo not induce vomiting; seek immediate medical help .

Environmental Impact

Research Gaps and Future Directions

Despite its theoretical promise, empirical studies on [1-(Aminomethyl)-3-ethylcyclopentyl]methanol are conspicuously absent from public databases. Critical research priorities include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target Identification: High-throughput screening against enzyme libraries or receptor panels.

  • Toxicological Assessments: Acute and chronic toxicity testing in model organisms.

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